molecular formula C28H29N3O8 B1191560 AG-881

AG-881

カタログ番号: B1191560
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AG-881 is a potent and selective orally available inhibitor of mutated forms of both isocitrate dehydrogenase type 1 (IDH1, IDH1 [NADP+] soluble) in the cytoplasm and type 2 (IDH2, isocitrate dehydrogenase [NADP+], mitochondrial) in the mitochondria, with potential antineoplastic activity. This compound specifically inhibits mutant forms of IDH1 and IDH2, thereby inhibiting the formation of the oncometabolite 2-hydroxyglutarate (2HG) from alpha-ketoglutarate (a-KG). This prevents 2HG-mediated signaling and leads to both an induction of cellular differentiation and an inhibition of cellular proliferation in tumor cells expressing IDH mutations.

科学的研究の応用

Targeted Approach to Cancer Treatment

AG-881 is an orally available, potent inhibitor of isocitrate dehydrogenase (IDH) 1 and IDH2 mutant proteins. Its application in cancer treatment targets patients with IDH1 and/or IDH2 mutations. By inhibiting the mutant IDH (mIDH) protein, this compound aims to block the production of the oncogenic metabolite D-2-hydroxyglutarate (2-HG), promoting tumor cell differentiation. This potency against mIDH1 and mIDH2 enzymes has been validated in various cell lines and primary human patient samples. This compound has demonstrated significant reductions in tumor 2-HG levels in mouse xenograft models, offering a promising approach for mIDH solid and hematologic malignancies (Yen et al., 2018).

Binding Mechanism in Mutant Proteins

The binding mechanism of this compound with mutant IDH1 and IDH2 has been elucidated through structural studies. This compound binds in the same allosteric pockets of IDH1-R132H and IDH2-R140Q, suggesting a potential mechanism behind its effectiveness against both mIDH1 and mIDH2 mutations. This structural understanding is crucial for the development of future inhibitors targeting mIDH1 and mIDH2 (Ma & Yun, 2018).

Pharmacophore Modeling and Drug Design

Research exploring this compound’s properties, such as its ability to penetrate the blood-brain barrier, has facilitated the development of novel inhibitors targeting mutant isocitrate dehydrogenases 1 and 2. This research is significant for the treatment of low-grade glioma, offering avenues for combating drug resistance and toxicity levels (Soliman et al., 2022).

Dual Inhibitor for mIDH1/2 in Glioma Treatment

Vorasidenib, also known as this compound, is a first-in-class, brain-penetrant dual inhibitor of mIDH1 and mIDH2. Its application in treating glioma, particularly by inhibiting the production of 2-HG in glioma tissue, is significant. The drug's ability to cross the blood-brain barrier and its high efficacy in reducing 2-HG production in an orthotopic glioma mouse model highlight its potential in glioma therapy (Konteatis et al., 2020).

Structural Insights for Glioma Therapy

The structural and dynamic insights into this compound’s dual inhibition mechanism against mIDH1/2 are crucial for glioma therapy. Understanding the intermolecular interactions and binding affinity within the hydrophobic pockets of mutant enzymes provides valuable information for the treatment of low-grade glioma (Poonan et al., 2021).

特性

分子式

C28H29N3O8

外観

Solid powder

同義語

AG-881;  AG 881;  AG881.; none

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。